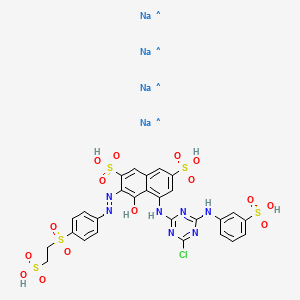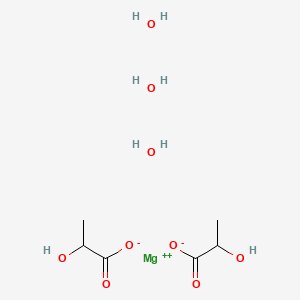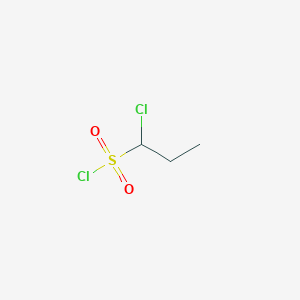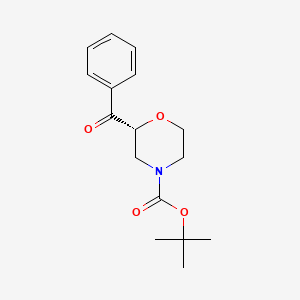
CID 137216243
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 137216243” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Applications De Recherche Scientifique
CID 137216243 has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
As a dye, it is known to interact with various materials, including textiles and biological tissues, where it binds to fibers or cellular structures to impart color .
Mode of Action
The mode of action of RR198 involves its interaction with its targets through physical and chemical processes. The dye molecules attach to the target materials, altering their optical properties and resulting in a visible color change . In biological systems, RR198 may interact with cellular structures, potentially affecting their function .
Biochemical Pathways
Research has shown that certain dyes can interfere with biological processes, such as cellular respiration and dna replication
Pharmacokinetics
As a dye, it is likely to have low bioavailability due to its large molecular size and complex structure
Result of Action
The molecular and cellular effects of RR198’s action are largely unknown due to the lack of specific studies on this compound . It is known that certain dyes can have cytotoxic effects, potentially leading to cell death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of RR198. Factors such as pH, temperature, and light exposure can affect the dye’s stability and its ability to bind to its targets . Additionally, the presence of other chemicals in the environment can influence the dye’s action, potentially leading to interactions that alter its efficacy .
Analyse Biochimique
Biochemical Properties
Reactive Red 198 interacts with various biomolecules in the process of biodegradation. Studies have shown that bacterial strains such as Bacillus cereus and Enterobacter hormaechei can interact with Reactive Red 198, leading to its biotransformation . The enzymes azoreductase and laccase play significant roles in the degradation of Reactive Red 198 into smaller non-toxic compounds .
Molecular Mechanism
The molecular mechanism of Reactive Red 198’s action primarily involves its interaction with bacterial enzymes. Azoreductase and laccase enzymes contribute to the degradation of Reactive Red 198, suggesting that the dye may bind to these enzymes and undergo enzymatic breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Reactive Red 198 change over time. The dye is gradually degraded by bacterial strains, with maximum decolorization achieved under optimized conditions
Metabolic Pathways
Reactive Red 198 is involved in metabolic pathways mediated by azoreductase and laccase enzymes during its biodegradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 137216243 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate compound . This intermediate can then undergo further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 137216243 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 137216243 include other fluorinated phenylacetic acid derivatives and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its unique reactivity and interactions with biological targets make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
145017-98-7 |
|---|---|
Formule moléculaire |
C27H18ClN7Na4O15S5 |
Poids moléculaire |
968.2 g/mol |
Nom IUPAC |
tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatoethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |
Clé InChI |
KMIFZJHHHQJORY-UHFFFAOYSA-J |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Synonymes |
5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic Acid Tetrasodium Salt; _x000B_5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4- |
Origine du produit |
United States |
Q1: What is Reactive Red 198 and what is its primary use?
A1: Reactive Red 198 (RR198) is a synthetic mono azo dye commonly used in the textile industry for its coloring properties. [, ]
Q2: Why is the presence of Reactive Red 198 in wastewater a concern?
A2: RR198 and other reactive dyes pose significant environmental risks due to their toxicity, carcinogenicity, mutagenicity, and persistence in aquatic environments. [, ] They are often poorly removed by conventional wastewater treatment methods. [, ]
Q3: What are some of the methods researchers are exploring to remove RR198 from wastewater?
A3: Numerous methods are being explored for RR198 removal, including:
- Adsorption: Using materials like activated carbon, graphene, pistachio nut shells, Azolla filiculoides, chitosan, chitosan/zinc oxide nanocomposites, iron filings, and modified zeolites. [, , , , , , , ]
- Advanced Oxidation Processes (AOPs): Employing techniques like Fenton and modified Fenton processes, photocatalysis with TiO2 and ZnO nanoparticles, ozonation, and persulfate oxidation. [, , , , , , , , ]
- Electrochemical Methods: Utilizing electrocoagulation with aluminum and iron electrodes. [, , ]
- Bioremediation: Exploring the use of microorganisms like Aspergillus parasiticus, Aspergillus terreus, Bacillus species, Chlorella vulgaris, and Candida rugosa. [, , , ]
Q4: How effective are adsorption techniques in removing RR198?
A4: Adsorption has proven to be an effective method, with various materials demonstrating high removal efficiencies:
- Activated carbon and graphene achieved nearly complete removal (98-100%). []
- Pistachio nut shells reached significant removal under optimized conditions using the Taguchi method. []
- Iron filings achieved 97.28% removal at pH 3, a contact time of 60 minutes, and an adsorbent dose of 1 g. []
Q5: What are the advantages of using advanced oxidation processes (AOPs) for RR198 degradation?
A5: AOPs offer several advantages, including:
- High efficiency: Fenton and photo-Fenton processes have demonstrated over 90% removal of RR198. [, ]
- Mineralization: Processes like UV/ZnO can achieve high mineralization rates, breaking down the dye into simpler, less harmful compounds. []
- Enhanced biodegradability: AOPs like persulfate oxidation can improve the biodegradability of RR198, making it more amenable to subsequent biological treatment. []
Q6: What is the role of nanocomposites in photocatalytic degradation of RR198?
A6: Nanocomposites, such as TiO2 supported on Fe-ZSM-5 zeolite, have shown great promise in enhancing photocatalytic degradation of RR198. [] The nano-TiO2 particles, when well dispersed on the zeolite surface, increase the active surface area for catalytic activity. []
Q7: How does the structure of the adsorbent impact RR198 removal?
A7: The adsorbent's structure significantly influences its effectiveness. For instance, chitosan, with its fibrous and porous structure, provides a large surface area for RR198 adhesion. [] Similarly, the porous structure of cuttlefish bone, revealed through SEM micrographs, contributes to its high adsorption capacity. []
Q8: Are there any low-cost adsorbents being investigated for RR198 removal?
A8: Yes, researchers are exploring cost-effective adsorbents like:
- Sugar beet pulp carbonized with citric acid. []
- Acacia tortilis shuck, which achieved 77.54% removal of RR198. []
- Russian knapweed flower powder, showing good adsorption capabilities. []
- Moringa peregrina ash, exhibiting 96% removal efficiency for a 50 mg/L dye concentration. []
- Acid-activated bentonite blended with sugarcane bagasse ash, reaching 97% removal efficiency under optimal conditions. []
Q9: How do researchers determine the optimal conditions for RR198 removal?
A9: Researchers employ various optimization techniques, including:
- Taguchi method: This statistical method identifies the optimal combination of parameters for dye removal using pistachio nut shells as adsorbents. []
- Response surface methodology (RSM): RSM helps determine the optimal parameters for maximizing RR198 degradation in processes like photocatalysis with TiO2 and electrocoagulation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






